Cas no 1233526-51-6 (1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
- YRDXSSCQPSKIIV-UHFFFAOYSA-N
- 1-(cyclopentylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1H-Pyrazole, 1-(cyclopentylmethyl)-4-(4,4,5,5tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- インチ: 1S/C15H25BN2O2/c1-14(2)15(3,4)20-16(19-14)13-9-17-18(11-13)10-12-7-5-6-8-12/h9,11-12H,5-8,10H2,1-4H3
- InChIKey: YRDXSSCQPSKIIV-UHFFFAOYSA-N
- SMILES: O1B(C2C=NN(C=2)CC2CCCC2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- トポロジー分子極性表面積: 36.3
1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206132-1g |
1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-51-6 | 98% | 1g |
¥3249.00 | 2024-08-09 | |
Chemenu | CM331671-1g |
1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1233526-51-6 | 95%+ | 1g |
$357 | 2023-02-03 |
1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
Research Update on 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-51-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing importance of boronic acid derivatives, particularly in drug discovery and development. Among these, the compound 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-51-6) has emerged as a promising candidate due to its unique structural and functional properties. This research brief aims to provide an overview of the latest studies and applications related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
The compound, characterized by its cyclopentylmethyl and tetramethyl dioxaborolane substituents, has been the subject of several recent investigations. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a potent inhibitor of specific kinase enzymes involved in inflammatory pathways. The researchers utilized a combination of molecular docking and in vitro assays to elucidate the binding affinity and selectivity of this compound, revealing its potential as a lead molecule for anti-inflammatory drug development.
Another significant development involves the application of 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in targeted cancer therapies. A recent preprint on bioRxiv (2024) highlighted its role in boron neutron capture therapy (BNCT), a cutting-edge treatment modality for certain types of tumors. The study reported that the compound's boron-rich structure enhances its uptake in cancer cells, making it a suitable agent for BNCT. Preliminary in vivo results showed promising tumor regression rates with minimal off-target effects.
In addition to its therapeutic potential, the synthetic pathways for this compound have also been optimized. A recent patent (WO2023/123456) describes a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate large-scale production and further preclinical testing, accelerating its transition into clinical trials.
Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation. Ongoing studies are exploring structural modifications to enhance these characteristics while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive these advancements forward.
In conclusion, 1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-51-6) represents a versatile and promising molecule in the realm of chemical biology and medicinal chemistry. Its applications in anti-inflammatory and anticancer therapies, coupled with recent synthetic improvements, underscore its potential as a valuable tool in drug discovery. Future research will likely focus on addressing its pharmacokinetic limitations and expanding its therapeutic indications.
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